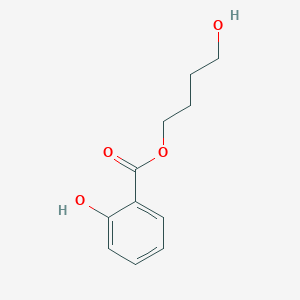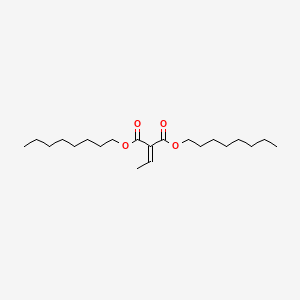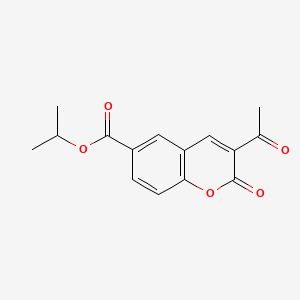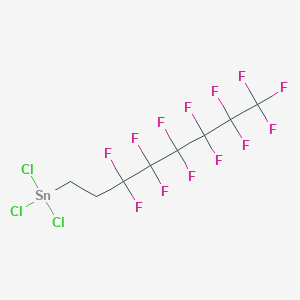
N,N'-(Hexane-1,6-diyl)bis(2-bromoacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) is an organic compound characterized by the presence of two bromoacetamide groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) typically involves the reaction of hexamethylenediamine with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromoacetyl bromide.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amides and carboxylic acids.
Reduction: The bromoacetamide groups can be reduced to form the corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Nucleophilic substitution: The major products are the substituted amides, thiols, or ethers.
Hydrolysis: The products are hexamethylenediamine and bromoacetic acid.
Reduction: The products are hexamethylenediamine and the corresponding amines.
Applications De Recherche Scientifique
N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and materials with specific properties.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic residues in proteins.
Mécanisme D'action
The mechanism of action of N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) involves its reactivity with nucleophiles. The bromoacetamide groups can alkylate nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modification of protein function. This reactivity is exploited in various biochemical assays and drug development processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(2-bromoacetamide): This compound has a shorter ethane backbone but similar reactivity due to the presence of bromoacetamide groups.
N,N’-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): This compound has different substituents on the hexane backbone, leading to different chemical properties and applications.
Uniqueness
N,N’-(Hexane-1,6-diyl)bis(2-bromoacetamide) is unique due to its specific reactivity with nucleophiles and its potential applications in various fields. Its hexane backbone provides flexibility and stability, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6722-88-9 |
|---|---|
Formule moléculaire |
C10H18Br2N2O2 |
Poids moléculaire |
358.07 g/mol |
Nom IUPAC |
2-bromo-N-[6-[(2-bromoacetyl)amino]hexyl]acetamide |
InChI |
InChI=1S/C10H18Br2N2O2/c11-7-9(15)13-5-3-1-2-4-6-14-10(16)8-12/h1-8H2,(H,13,15)(H,14,16) |
Clé InChI |
CHDUDPDGNJVDKT-UHFFFAOYSA-N |
SMILES canonique |
C(CCCNC(=O)CBr)CCNC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


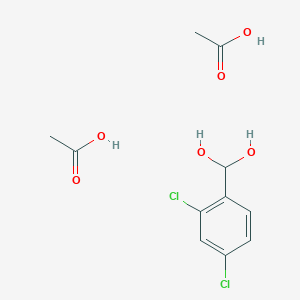

![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
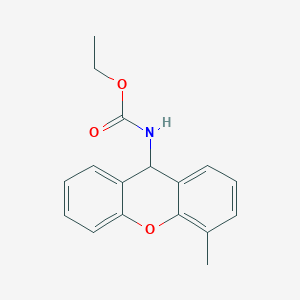
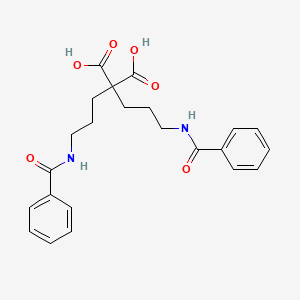
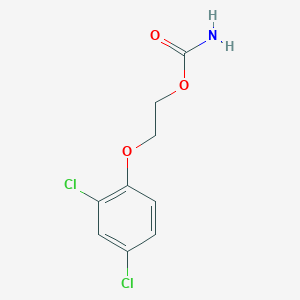
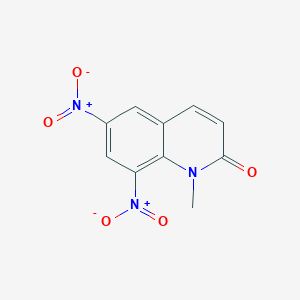
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)
